molecular formula C23H34N5O14P B127438 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate CAS No. 1432630-26-6

5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate

Cat. No. B127438
CAS RN: 1432630-26-6
M. Wt: 635.5 g/mol
InChI Key: VCMJCVGFSROFHV-KZHAMYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains phosphonic acid and butenedioate groups .

Scientific Research Applications

HIV/AIDS Treatment

Tenofovir Disoproxil Fumarate (TDF): is a cornerstone in the treatment of HIV/AIDS. It is a nucleotide reverse transcriptase inhibitor (NRTI) that prevents the replication of HIV by incorporating itself into the viral DNA and terminating its elongation . TDF is often used in combination with other antiretroviral agents to form a highly effective antiretroviral therapy (ART) regimen. This combination therapy has transformed HIV from a fatal disease to a manageable chronic condition .

Chronic Hepatitis B Management

TDF is also approved for the treatment of chronic hepatitis B virus (HBV) infection. It works by inhibiting the replication of HBV DNA, thereby reducing the viral load and the risk of liver-related complications. Long-term use of TDF has been associated with a decrease in the incidence of cirrhosis and hepatocellular carcinoma in patients with chronic HBV .

Pre-Exposure Prophylaxis (PrEP)

In individuals at high risk of HIV infection, TDF can be used as part of a pre-exposure prophylaxis (PrEP) strategy. When taken consistently, TDF significantly reduces the risk of acquiring HIV. This prophylactic application is a critical component in the global strategy to reduce the spread of HIV .

Post-Exposure Prophylaxis (PEP)

Following potential exposure to HIV, such as a needlestick injury or unprotected sexual contact, TDF can be used as part of a post-exposure prophylaxis (PEP) regimen. PEP involves taking antiretroviral medicines within 72 hours of exposure to prevent seroconversion .

Reduction of Mother-to-Child Transmission

TDF is used in pregnant women with HIV to reduce the risk of mother-to-child transmission of the virus during childbirth. Its efficacy in decreasing viral load helps protect the newborn from acquiring HIV .

Research on New Formulations

Scientific research is ongoing to develop new formulations of TDF, such as tenofovir alafenamide (TAF), which have improved pharmacokinetics and reduced renal and bone toxicity. These advancements aim to enhance the safety profile and tolerability of tenofovir-based therapies .

Combination Therapies

TDF is a component of various fixed-dose combination (FDC) therapies, which combine multiple antiretroviral drugs into a single pill. These combinations, such as emtricitabine/tenofovir and efavirenz/emtricitabine/tenofovir, simplify treatment regimens and improve adherence .

Hepatocellular Carcinoma Research

Research is being conducted to understand the role of TDF in the prevention of hepatocellular carcinoma, especially in patients with chronic HBV. Studies are exploring how TDF therapy might delay or prevent the onset of this type of liver cancer .

properties

IUPAC Name

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMJCVGFSROFHV-KZHAMYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.